4-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
4-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-16(18,19)12-3-1-5-14(9-12)26(23,24)22-8-2-4-13(10-22)25-15-6-7-20-11-21-15/h1,3,5-7,9,11,13H,2,4,8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKREOVWYOYAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with piperidine to form the sulfonyl-piperidine intermediate. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Neurodegenerative Diseases
Recent studies have indicated that compounds similar to 4-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine may exhibit microtubule-stabilizing properties, which are beneficial in treating neurodegenerative diseases such as Alzheimer's. For instance, triazolopyrimidines have shown promise in stabilizing microtubules and reducing tau pathology, leading to decreased neuron loss in preclinical models .
Cancer Treatment
Pyrimidine derivatives are increasingly recognized for their anticancer properties. The structure of this compound allows for potential interactions with various biological targets involved in cancer cell proliferation and survival. A review highlighted the effectiveness of pyrimidines in drug discovery, particularly against various cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. Studies have shown that modifications to the piperidine ring and sulfonyl group can significantly influence the biological activity of these compounds. For instance, alterations in the trifluoromethyl group can enhance lipophilicity and improve blood-brain barrier penetration, which is essential for central nervous system-targeting drugs .
Case Study 1: Microtubule Stabilization
A study evaluating the SAR of microtubule-stabilizing agents demonstrated that specific modifications to pyrimidine structures could lead to significant improvements in stabilizing microtubules and reducing axonal dystrophy in mouse models. Compounds with similar functionalities to this compound were shown to decrease tau pathology effectively .
Case Study 2: Anticancer Activity
In a series of experiments involving pyrimidine-based compounds, certain derivatives exhibited potent anticancer activity against various cell lines. The incorporation of a trifluoromethyl group was associated with enhanced activity against breast cancer cells, suggesting that this modification plays a pivotal role in the compound's mechanism of action .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. The pyrimidine ring can also interact with nucleic acids or proteins, influencing their function.
Comparison with Similar Compounds
Structural analogs are evaluated based on core modifications, substituent effects, and reported biological activities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Pharmacokinetic and Physicochemical Properties
Table 2: Property Comparison
- Lipophilicity : Trifluoromethyl and sulfonyl groups enhance membrane permeability but may reduce aqueous solubility.
- Metabolism : Thiophene-containing analogs () are prone to CYP450-mediated oxidation, whereas trifluoromethyl groups resist degradation .
Biological Activity
The compound 4-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 337.32 g/mol. The structure features a trifluoromethyl group, which is known for enhancing the biological activity of compounds through various mechanisms, including increased lipophilicity and improved metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₃N₂O₃S |
| Molecular Weight | 337.32 g/mol |
| CAS Number | 849035-98-9 |
| Purity | ≥98% |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in critical biochemical pathways, such as dihydroorotate dehydrogenase (DHODH), which is vital for pyrimidine synthesis and has implications in treating autoimmune diseases and malaria .
- Antifungal Properties : Recent studies indicate that derivatives of pyrimidines exhibit antifungal activity against strains like Candida albicans, with some compounds showing minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents like fluconazole .
- Cancer Cell Inhibition : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting proliferation and inducing apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) .
Case Studies
- Antifungal Activity Assessment : A study published in MDPI evaluated the antifungal efficacy of several pyrimidine derivatives, including the target compound. The results indicated that certain derivatives exhibited MIC values as low as 0.05–0.3 μg/mL against C. albicans, outperforming traditional treatments .
- Cytotoxicity in Cancer Research : In another study, the compound was tested against MCF-7 and MDA-MB-231 cells, revealing IC50 values ranging from 1.75 to 9.46 μM, indicating significant growth inhibition compared to the control drug 5-Fluorouracil (5-FU), which had higher IC50 values (17.02 μM) .
Table 2: Biological Activity Summary
Q & A
Q. What are the key steps in synthesizing 4-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine?
The synthesis typically involves:
- Sulfonylation : Reacting a piperidine derivative with 3-(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions in solvents like dichloromethane .
- Coupling reaction : Introducing the pyrimidine moiety via nucleophilic substitution or Mitsunobu reaction, requiring temperature control (e.g., 0–25°C) and catalysts like triphenylphosphine .
- Purification : Column chromatography or recrystallization to achieve >95% purity, validated by HPLC .
Q. How is the compound structurally characterized?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolving 3D structure for binding site analysis in target proteins (if co-crystallized) .
Q. What are the known biological activities of this compound?
Preliminary studies indicate:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via sulfonamide-mediated enzyme inhibition .
- Kinase inhibition : Potential interaction with ATP-binding pockets in kinases, validated via in vitro enzyme assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
SAR strategies include:
- Substituent variation : Replacing the trifluoromethyl group with electron-withdrawing/-donating groups (e.g., -CF₃ vs. -OCH₃) to modulate binding affinity .
- Scaffold hybridization : Fusing pyrimidine with thieno[3,2-d]pyrimidine cores to enhance metabolic stability .
- In silico modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with residues in target proteins like orexin receptors .
Q. What methodologies resolve contradictions in reported biological data?
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound solubility .
- Cell line variability : Use of transfected vs. wild-type cells in receptor-binding assays .
- Statistical validation : Apply ANOVA or Tukey’s test to compare datasets across labs .
Q. How can the compound’s solubility and stability be improved for in vivo studies?
Approaches include:
- Salt formation : Dihydrochloride salts enhance aqueous solubility (e.g., 10 mg/mL in PBS) .
- Prodrug design : Esterification of the pyrimidine oxygen to improve bioavailability .
- Formulation : Encapsulation in liposomes or cyclodextrin complexes to prevent degradation .
Q. What advanced techniques elucidate its mechanism of action?
- Radiolabeled binding assays : Tritium-labeled compound to quantify receptor occupancy in brain tissue .
- Cryo-EM : Resolving compound-protein complexes (e.g., kinase domains) at near-atomic resolution .
- Metabolite profiling : LC-MS/MS to identify active metabolites in hepatic microsomes .
Comparative Analysis
Q. How does this compound compare to structurally related sulfonamide derivatives?
| Compound | Key Feature | Activity | Reference |
|---|---|---|---|
| Chloro-substituted analog | Chlorine at phenyl ring | Enhanced antimicrobial potency (MIC: 0.5 µg/mL) | |
| Pyrido[3,4-d]pyrimidine | Fused pyridine-pyrimidine core | Higher kinase inhibition (IC₅₀: 12 nM) | |
| This compound | Trifluoromethyl-sulfonamide group | Balanced solubility/bioactivity |
Methodological Best Practices
Q. What experimental controls are critical in biological assays?
- Positive controls : Known inhibitors (e.g., staurosporine for kinase assays) .
- Vehicle controls : DMSO or PBS to rule out solvent effects .
- Counter-screens : Test against off-target proteins (e.g., GPCRs) to confirm specificity .
Q. How to troubleshoot low yields in the final coupling step?
- Catalyst optimization : Replace PPh₃ with Pd(OAc)₂ for Suzuki-Miyaura coupling .
- Solvent screening : Use THF or DMF for better reagent solubility .
- Reaction monitoring : TLC or in-line IR to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
